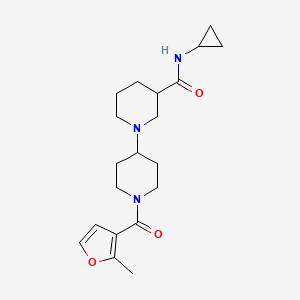![molecular formula C12H13N3O2S B6078434 5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, commonly known as TPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TPOP belongs to the class of oxadiazole derivatives and has a piperidinone ring in its structure. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of TPOP is not fully understood. However, it is believed that TPOP exerts its biological activity through the inhibition of certain enzymes and proteins. For example, TPOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
TPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TPOP inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. TPOP has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, TPOP has been shown to act as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols.
Advantages and Limitations for Lab Experiments
One of the advantages of using TPOP in laboratory experiments is its high reactivity and selectivity. TPOP has been found to be an effective catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. However, one of the limitations of using TPOP is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of TPOP. One area of research is the development of TPOP-based catalysts for various reactions. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of TPOP in vivo. In addition, the synthesis of TPOP derivatives with improved solubility and biological activity is an area of ongoing research.
Synthesis Methods
The synthesis of TPOP can be achieved through a multi-step process involving the reaction of 3-(3-thienylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Scientific Research Applications
TPOP has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, TPOP has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In biochemistry, TPOP has been used as a catalyst for various reactions, including the epoxidation of olefins and the oxidation of alcohols. In material science, TPOP has been used as a precursor for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
5-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11-2-1-9(6-13-11)12-14-10(15-17-12)5-8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOLDUCASQOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=NC(=NO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)